molecular formula C11H17N3O4S B8529537 N-(2-dimethylamino-ethyl)-N-methylsulphonyl-4-nitroaniline

N-(2-dimethylamino-ethyl)-N-methylsulphonyl-4-nitroaniline

Cat. No. B8529537
M. Wt: 287.34 g/mol
InChI Key: WUCLJETZBPSKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-dimethylamino-ethyl)-N-methylsulphonyl-4-nitroaniline is a useful research compound. Its molecular formula is C11H17N3O4S and its molecular weight is 287.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-dimethylamino-ethyl)-N-methylsulphonyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-dimethylamino-ethyl)-N-methylsulphonyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-dimethylamino-ethyl)-N-methylsulphonyl-4-nitroaniline

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C11H17N3O4S/c1-12(2)8-9-13(19(3,17)18)10-4-6-11(7-5-10)14(15)16/h4-7H,8-9H2,1-3H3

InChI Key

WUCLJETZBPSKOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

36.00 g (0.166 mol) of N-(4-nitro-phenyl)-methanesulphonic acid amide was dissolved in 2000 mL acetone. The solution was combined with 47.8 g (0.332 mol) of 1-chloro-2-dimethylaminoethane * HCl, 68.8 g (0.498 mol) of potassium carbonate, 5.0 g (0.033 mol) of sodium iodide and 50 mL water. It was refluxed for 16 hours with stirring. After the addition of another 23.9 g (0.166 mol) of 1-chloro-2-dimethylaminoethane * HCl, 45.9 g (0.332 mol) of potassium carbonate and 5.0 g (0.033 mol) of sodiumiodide, the mixture was refluxed for 5 hours with stirring. At RT the inorganic salts were filtered off. The filtrate was evaporated down i. vac. and the residue dissolved in EtOAc. The org. phase was washed 2× with semisat. aqueous sodium chloride solution, dried over magnesium sulphate, filtered and evaporated down i. vac.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
47.8 g
Type
reactant
Reaction Step Two
Quantity
68.8 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
23.9 g
Type
reactant
Reaction Step Five
Quantity
45.9 g
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

38.9 g of N-methylsulphonyl-4-nitroaniline are dissolved in 2.0 l of acetone, 51.9 g of 1-chloro-2-dimethylamino-ethane, 77.4 g of potassium carbonate and 5.0 g of sodium iodide added and the mixture is stirred for a total of 4 days at 50° C., adding, after 12 hours, a further 25.9 g of 1-chloro-2-dimethylamino-ethane, 49.8 g of potassium carbonate and 5.0 g of sodium iodide in 500 ml of acetone and, after 36 hours, a further 26.0 g of 1-chloro-2-dimethylamino-ethane, 50.0 g of potassium carbonate and 5.0 g of sodium iodide in 100 ml of acetone. After this time the mixture is filtered and the filtrate is evaporated down. The residue is stirred with ether, suction filtered and dried at 40° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
38.9 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
51.9 g
Type
reactant
Reaction Step Four
Quantity
77.4 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
25.9 g
Type
reactant
Reaction Step Five
Quantity
49.8 g
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
26 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

38.9 g of N-methylsulphonyl-4-nitroaniline are dissolved in 2.0 l of acetone, 51.9 g of 1-chloro-2-dimethylamino-ethane, 77.4 g of potassium carbonate and 5.0 g of sodium iodide are added and the mixture is stirred for a total of 4 days at 50° C., while after 12 hours a further 25.9 g of 1-chloro-2dimethylamino-ethane, 49.8 g of potassium carbonate and 5.0 g of sodium iodide in 500 ml of acetone are added and after 36 hours another 26.0 g of 1-chloro-2-dimethylamino-ethane, 50.0 g of potassium carbonate and 5.0 g of sodium iodide in 100 ml of acetone are added. After this time the mixture is filtered and the filtrate evaporated down. The residue is stirred with ether, suction filtered and dried at 40° C.
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
51.9 g
Type
reactant
Reaction Step Two
Quantity
77.4 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25.9 g
Type
reactant
Reaction Step Three
Quantity
49.8 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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